molecular formula C6H12N4 B2546991 4-(1H-1,2,3-triazol-1-yl)butan-1-amine CAS No. 325490-78-6

4-(1H-1,2,3-triazol-1-yl)butan-1-amine

Cat. No.: B2546991
CAS No.: 325490-78-6
M. Wt: 140.19
InChI Key: FXQOTTKAHLPLGZ-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-yl)butan-1-amine: is a chemical compound that features a triazole ring attached to a butylamine chain The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound

Mechanism of Action

Target of Action

Similar compounds such as 3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-2-one have been found to inhibit gibberellin biosynthesis , suggesting that 4-(1H-1,2,3-triazol-1-yl)butan-1-amine may have a similar target.

Mode of Action

It is known that triazole compounds can bind with a variety of enzymes and receptors in biological systems , which suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to inhibit the biosynthesis of gibberellin , a plant hormone that regulates growth and influences various developmental processes. This suggests that this compound may affect similar pathways.

Pharmacokinetics

Similar compounds have been found to have good physiological activity , suggesting that this compound may have similar properties.

Result of Action

Similar compounds have been found to have good physiological activity as a plant growth regulator , suggesting that this compound may have similar effects.

Action Environment

It is known that the unique structure of triazole ring makes its derivatives easily bind with a variety of enzymes and receptors in biological systems , suggesting that environmental factors may influence the action of this compound.

Biochemical Analysis

Biochemical Properties

4-(1H-1,2,3-triazol-1-yl)butan-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase involves hydrogen bonding and hydrophobic interactions, leading to the inhibition of the enzyme’s activity. Additionally, this compound can bind to other proteins and biomolecules, potentially affecting their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to influence cell signaling pathways by modulating the activity of acetylcholinesterase . This modulation can lead to changes in neurotransmitter levels, impacting synaptic transmission and overall neuronal function. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s triazole ring allows it to form stable complexes with enzymes and proteins, leading to inhibition or activation of their functions. For instance, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme’s activity, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and overall cellular metabolism. Additionally, this compound can influence the levels of key metabolites, thereby modulating metabolic pathways and cellular energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, facilitated by membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through post-translational modifications and targeting signals . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and DNA, while its localization in the mitochondria can impact cellular energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-triazol-1-yl)butan-1-amine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the following steps:

    Preparation of the Alkyne: The alkyne precursor is synthesized through standard organic reactions.

    Preparation of the Azide: The azide precursor is prepared by converting an appropriate amine to its azide derivative.

    Cycloaddition Reaction: The alkyne and azide are reacted in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry: 4-(1H-1,2,3-triazol-1-yl)butan-1-amine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. The triazole ring can mimic natural substrates, making it useful in probing biological pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for the development of drugs with specific target interactions.

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to form stable triazole rings makes it valuable in creating durable and resilient materials.

Comparison with Similar Compounds

    3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: This compound also contains a triazole ring but differs in its substitution pattern and functional groups.

    1-(1H-1,2,4-triazol-1-yl)acetone: Another triazole-containing compound with different chemical properties and applications.

Uniqueness: 4-(1H-1,2,3-triazol-1-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(triazol-1-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c7-3-1-2-5-10-6-4-8-9-10/h4,6H,1-3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQOTTKAHLPLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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